molecular formula C9H6F4O3 B13595956 4-Fluoro-3-(trifluoromethyl)mandelic acid CAS No. 1214323-21-3

4-Fluoro-3-(trifluoromethyl)mandelic acid

Cat. No.: B13595956
CAS No.: 1214323-21-3
M. Wt: 238.14 g/mol
InChI Key: XKSUFCHGDGWBOQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluoro and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)mandelic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzaldehyde.

    Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the desired mandelic acid derivative.

Industrial Production Methods: Industrial production methods may involve more efficient and scalable processes, such as:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Halogenation or nitration reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products:

    Oxidation: Formation of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)mandelic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)mandelic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

    4-(Trifluoromethyl)mandelic acid: Similar structure but lacks the fluoro group.

    4-Fluoromandelic acid: Similar structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)mandelic acid: Similar structure but the trifluoromethyl group is in a different position.

Uniqueness: 4-Fluoro-3-(trifluoromethyl)mandelic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to its analogs

Properties

CAS No.

1214323-21-3

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6F4O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16)

InChI Key

XKSUFCHGDGWBOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)C(F)(F)F)F

Origin of Product

United States

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